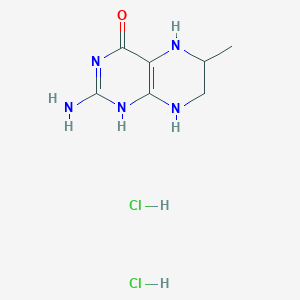![molecular formula C₁₄H₉ClN₂O₅ B048972 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid CAS No. 93964-55-7](/img/structure/B48972.png)
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
説明
Synthesis Analysis
The synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid and its derivatives involves complex chemical reactions, highlighting the intricate balance required to achieve the desired product. For example, the synthesis and structural characterization of triorganotin(IV) complexes of a related compound, 5-(4-chlorophenylazo)salicylic acid, involve synthesizing the ligand through a diazotization reaction followed by coupling with salicylic acid. The reaction yields a product with significant biocidal activity, underscoring the importance of structural variation in determining biological activity (Baul, Dhar, Kharbani, Pyke, Butcher, & Smith, 1999).
Molecular Structure Analysis
Molecular structure analysis of these compounds, including X-ray diffraction studies, reveals detailed insights into their crystalline structure and bonding configurations. For instance, the triphenyltin-5-(4-chlorophenylazo)salicylate complex adopts a monomeric distorted tetrahedral configuration, with the ligand coordinated via a carboxylate oxygen. This detailed structural information is crucial for understanding the compound's reactivity and potential applications (Baul et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid and its derivatives are influenced by the compound's functional groups, which determine its reactivity with various reagents. The complexation reactions with metals, such as in the synthesis of organotin complexes, demonstrate the compound's ability to form stable coordination compounds with potential applications in materials science and catalysis (Baul et al., 1999).
科学的研究の応用
Anti-inflammatory and Anticolitic Properties
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid, through its metabolites, has demonstrated significant anti-inflammatory properties. For instance, a study highlighted the creation of a mutual prodrug combining 5-aminosalicylic acid (5-ASA) with procainamide, which showcased substantial anticolitic effects, primarily through the inhibition of the nuclear factor-kappaB (NFκB) pathway. This prodrug showed potential as a colon-specific therapeutic agent against colitis, with its mutual anticolitic effects arising from the cooperative inhibition of NFκB activity (Kim et al., 2016).
Pharmacological Impact
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid derivatives, notably 5-ASA, are used extensively in pharmacological applications, particularly for their anti-inflammatory effects. Research has indicated that these compounds, through specific formulations and combinations, can exert protective and anti-inflammatory effects. For instance, novel azo derivatives of 5-ASA, alongside their polyethylene glycol (PEG) conjugates, were investigated and found to exhibit significant cytoprotective, anti-inflammatory, and anti-edema properties, making them potential therapeutic candidates for conditions like colitis (Garjani et al., 2004).
Therapeutic Applications and Drug Delivery
The role of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid in therapeutic applications, particularly in treating inflammatory diseases, is noteworthy. A study focusing on 5-ASA and its dependence on the peroxisome proliferator–activated receptor-γ (PPAR-γ) for its intestinal anti-inflammatory effect underlines the compound's significance in the treatment of inflammatory bowel diseases. This research provides insights into the therapeutic action of 5-ASA, highlighting its potential for treating conditions like ulcerative colitis and Crohn's disease (Rousseaux et al., 2005).
特性
IUPAC Name |
5-[(3-carboxy-4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-3-1-7(5-9(11)13(19)20)16-17-8-2-4-12(18)10(6-8)14(21)22/h1-6,18H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIVHDSCMQYEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191912 | |
| Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid | |
CAS RN |
93964-55-7 | |
| Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((3-Carboxy-4-chlorophenyl)azo)salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3-carboxy-4-chlorophenyl)azo]salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)







![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)




